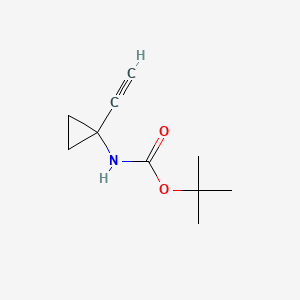
Carbamato de (1-etinilciclopropil)terc-butilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (1-ethynylcyclopropyl)carbamate: is an organic compound with the molecular formula C₁₀H₁₅NO₂ It is a derivative of carbamate, featuring a tert-butyl group, an ethynyl group, and a cyclopropyl ring
Aplicaciones Científicas De Investigación
Chemistry: Tert-butyl (1-ethynylcyclopropyl)carbamate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions, making it valuable in the development of new synthetic methodologies.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structural features can be modified to create analogs with potential therapeutic properties, such as enzyme inhibitors or receptor modulators.
Industry: While its industrial applications are limited, tert-butyl (1-ethynylcyclopropyl)carbamate can be used in the synthesis of specialty chemicals and advanced materials, particularly in research and development settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1-ethynylcyclopropyl)carbamate typically involves the reaction of a cyclopropylamine derivative with tert-butyl chloroformate in the presence of a base. The reaction proceeds under mild conditions, often at room temperature, to yield the desired carbamate product. The general reaction scheme is as follows:
[ \text{Cyclopropylamine} + \text{tert-Butyl chloroformate} \rightarrow \text{Tert-butyl (1-ethynylcyclopropyl)carbamate} ]
Industrial Production Methods: Industrial production methods for tert-butyl (1-ethynylcyclopropyl)carbamate are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper handling and safety measures.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Tert-butyl (1-ethynylcyclopropyl)carbamate can undergo oxidation reactions, typically involving oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the ethynyl group to an ethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms, such as ethyl derivatives.
Substitution: Substituted carbamate derivatives.
Mecanismo De Acción
The mechanism of action of tert-butyl (1-ethynylcyclopropyl)carbamate is not well-defined, as it largely depends on its specific application and the target molecule it interacts with. In general, carbamates can act as inhibitors of enzymes by forming stable carbamate-enzyme complexes. The ethynyl group may also participate in interactions with molecular targets, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Tert-butyl carbamate: A simpler carbamate derivative without the ethynyl and cyclopropyl groups.
Ethyl carbamate: Another carbamate derivative with an ethyl group instead of a tert-butyl group.
Cyclopropyl carbamate: A carbamate derivative with a cyclopropyl group but lacking the ethynyl group.
Uniqueness: Tert-butyl (1-ethynylcyclopropyl)carbamate is unique due to the presence of both the ethynyl and cyclopropyl groups, which impart distinct chemical and physical properties
Propiedades
IUPAC Name |
tert-butyl N-(1-ethynylcyclopropyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-5-10(6-7-10)11-8(12)13-9(2,3)4/h1H,6-7H2,2-4H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGLHHJMUIIWAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501168349 |
Source


|
| Record name | Carbamic acid, N-(1-ethynylcyclopropyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501168349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1268810-09-8 |
Source


|
| Record name | Carbamic acid, N-(1-ethynylcyclopropyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1268810-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(1-ethynylcyclopropyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501168349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

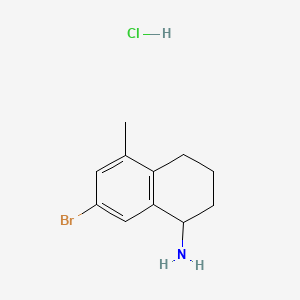
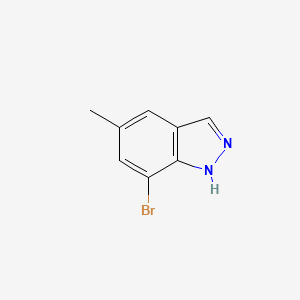
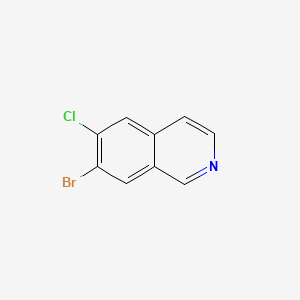
![7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B592041.png)
![7-Bromobenzo[d]oxazole](/img/structure/B592045.png)
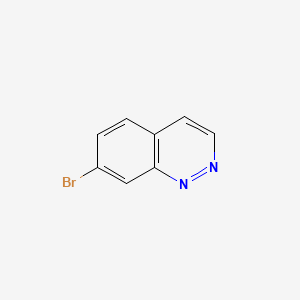
![7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B592047.png)
![7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B592048.png)
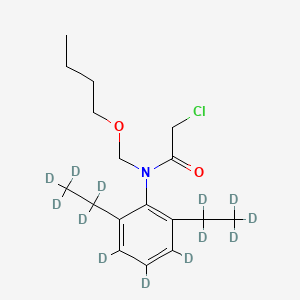
![7-Bromooxazolo[4,5-c]pyridine](/img/structure/B592052.png)
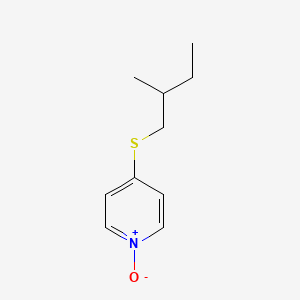
![Cholesteryl oleate, [oleate-9,10-3H]](/img/structure/B592054.png)
![7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B592055.png)
